(2-Amino-thiazol-5-yl)-acetic acid methyl ester

Medicinal Chemistry Organic Synthesis Isomer Purity

Researchers requiring a regiochemically defined 5-substituted aminothiazole building block face synthetic failure risks when substituting 4-positional isomers or the free carboxylic acid. (2-Amino-thiazol-5-yl)-acetic acid methyl ester (CAS 110295-93-7) eliminates this uncertainty with unambiguous 5-position acetate ester geometry critical for pharmacophore integrity. • Enables regioselective 2-substituted thiazole synthesis via diazotization of the reactive 2-amino group, supporting kinase inhibitor SAR programs. • Methyl ester serves as a masked carboxylic acid handle, compatible with late-stage hydrolysis for prodrug and peptide coupling workflows. • Consistent ≥97% purity across major suppliers ensures reproducible synthetic outcomes and minimizes re-purification overhead.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 110295-93-7
Cat. No. B028350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-thiazol-5-yl)-acetic acid methyl ester
CAS110295-93-7
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN=C(S1)N
InChIInChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)
InChIKeySAQBFOVDJDGAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-Aminothiazol-5-yl)acetate: Chemical & Biological Overview


(2-Amino-thiazol-5-yl)-acetic acid methyl ester (CAS 110295-93-7) is a heterocyclic building block featuring a 2-aminothiazole core substituted at the 5-position with a methyl acetate moiety . This specific substitution pattern distinguishes it from isomeric 4-substituted analogs and from the corresponding free carboxylic acid (CAS 52454-66-7). The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, serving as a scaffold for kinase inhibitor development [1] and a precursor for further functionalization via its reactive 2-amino group .

Generic Substitution Risks


Generic substitution with seemingly similar aminothiazole derivatives (e.g., 4-positional isomers, free acids, or carboxylate esters) is not scientifically defensible without direct comparative data. The 5-substitution pattern on the thiazole ring is critical for downstream synthetic utility and potential biological interactions . For instance, the 5-acetate ester provides a distinct spatial orientation compared to the 4-isomer (CAS 64987-16-2), which can alter the geometry of the resulting pharmacophore . Furthermore, the methyl ester functionality confers different reactivity and solubility profiles compared to the free carboxylic acid (CAS 52454-66-7), impacting both synthetic handling and potential in vivo behavior . Unverified substitution risks failed syntheses, erroneous biological data, and wasted research resources.

Differentiation Evidence


Positional Isomerism: 5-Acetate vs. 4-Acetate

The compound's defining feature is the attachment of the acetic acid methyl ester moiety at the thiazole ring's 5-position, a distinct regioisomer compared to the more common 4-substituted analog (CAS 64987-16-2) . While no direct head-to-head biological comparison was located in primary literature, the isomeric purity is a critical procurement parameter. Vendor specifications indicate a typical purity of ≥95% for the 5-isomer , which is essential for reproducibility in chemical synthesis. Using the 4-isomer in a synthetic sequence designed for the 5-isomer would yield a different product, making isomeric identity a non-negotiable procurement criterion.

Medicinal Chemistry Organic Synthesis Isomer Purity

Methyl Ester vs. Carboxylic Acid

The methyl ester (CAS 110295-93-7) is a protected form of 2-aminothiazole-5-acetic acid (CAS 52454-66-7). This esterification alters the compound's physical properties, such as solubility and lipophilicity, and its chemical reactivity . The ester serves as a latent carboxylic acid, allowing for selective deprotection in a later synthetic step, a common strategy in medicinal chemistry [1]. While specific quantitative data comparing the ester and acid's biological activity are absent from the search results, the functional difference is a key driver for procurement, with the ester being the preferred choice for reactions where the carboxylic acid would be incompatible or lead to unwanted side reactions.

Prodrug Design Synthetic Intermediate Reactivity

Diazotization and Bromination Utility

The 2-amino group on the thiazole ring is a key reactive handle for further derivatization. A documented synthetic application demonstrates the conversion of methyl 2-(2-aminothiazol-5-yl)acetate to the corresponding 2-bromo derivative via a diazotization reaction, achieving a yield of 39.8% . This transformation showcases the compound's utility as a precursor for introducing halogens or other functional groups at the 2-position, a common step in the construction of more complex, biologically active molecules [1]. This specific reactivity pathway is a defining feature of 2-aminothiazoles and is central to their value in medicinal chemistry.

Organic Synthesis Heterocyclic Chemistry Drug Discovery

Research and Industrial Applications


Kinase Inhibitor Derivative Synthesis

The compound is best employed as a core scaffold for the synthesis of 2-substituted thiazole derivatives, a class known for kinase inhibitory activity [1]. Its 2-amino group can be readily diazotized and substituted, as demonstrated by its conversion to a 2-bromo derivative , enabling the introduction of diverse aryl, heteroaryl, or alkyl groups for structure-activity relationship (SAR) studies targeting kinases like CK2 [1].

Protected Amino Acid Prodrugs

As a protected form of 2-aminothiazole-5-acetic acid, this methyl ester is ideal for incorporation into synthetic sequences requiring a masked carboxylic acid . This strategy is commonly used in peptide coupling and the synthesis of prodrug esters, where the methyl ester can be selectively hydrolyzed to the free acid at a later stage [2].

Agrochemical and Material Science Building Block

The thiazole core is a privileged structure in both medicinal and agrochemical research. While specific agrochemical data for this compound is limited, its structural similarity to known bioactive thiazole derivatives [3] positions it as a valuable starting material for the synthesis of novel fungicides, herbicides, or plant growth regulators, leveraging the established reactivity of its amino and ester groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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